2-azidoquinoxaline
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Overview
Description
2-Azidoquinoxaline is a nitrogen-containing heterocyclic compound characterized by the presence of an azido group (-N₃) attached to the quinoxaline ring
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, such as 2-azidoquinoxaline, have been used as antibacterial agents . They cause DNA damage, which suggests that their primary targets could be DNA or associated proteins .
Mode of Action
Quinoxaline derivatives are known to cause dna damage . This suggests that this compound might interact with its targets, possibly DNA or associated proteins, leading to structural changes that result in DNA damage.
Biochemical Pathways
Given that quinoxaline derivatives can cause DNA damage , it is plausible that this compound affects pathways related to DNA repair and replication. The downstream effects could include cell cycle arrest, apoptosis, or altered gene expression.
Result of Action
Given that quinoxaline derivatives can cause dna damage , the effects of this compound might include DNA strand breaks, mutations, and cell death.
Biochemical Analysis
Biochemical Properties
2-Azidoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the Staudinger reaction, where this compound reacts with phosphines to form iminophosphoranes. This reaction is crucial for bioconjugation and labeling studies. Additionally, this compound can participate in click chemistry reactions, particularly the Huisgen cycloaddition, where it reacts with alkynes to form triazoles. These interactions highlight the versatility of this compound in modifying and studying biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, its ability to form covalent bonds with biomolecules can result in modifications to proteins and nucleic acids, thereby affecting gene expression and cellular signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes by forming stable adducts with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. This degradation can lead to the formation of byproducts that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions. These findings underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its participation in the Staudinger reaction, where it is reduced to an amine derivative. This reaction is catalyzed by phosphines and is essential for bioconjugation applications. Additionally, this compound can affect metabolic flux by inhibiting enzymes involved in critical metabolic processes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and accumulation, thereby affecting its biological activity. Studies have shown that this compound can be efficiently transported into cells and distributed to target sites where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors, thereby influencing gene expression. Additionally, its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can affect cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azidoquinoxaline typically involves the introduction of the azido group to a quinoxaline precursor. One common method is the reaction of quinoxaline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous-flow systems to ensure safe and efficient production. Continuous-flow synthesis allows for better control over reaction conditions and minimizes the risks associated with handling azides .
Chemical Reactions Analysis
Types of Reactions: 2-Azidoquinoxaline can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like DMF or DMSO.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed:
Reduction: 2-Aminoquinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Cycloaddition: Triazole-containing quinoxaline derivatives.
Scientific Research Applications
2-Azidoquinoxaline has found applications in various fields of scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and materials.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the azido group.
2-Aminoquinoxaline: The reduced form of 2-azidoquinoxaline.
2-Azidopyridine: Another azido-containing heterocycle with similar reactivity.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical transformations. This makes it a valuable intermediate in synthetic organic chemistry .
Properties
CAS No. |
1286712-14-8 |
---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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